An In-Depth Technical Guide to the Structure Elucidation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide
An In-Depth Technical Guide to the Structure Elucidation of N-(2-methylbut-3-yn-2-yl)methanesulfonamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical research. It ensures the integrity of scientific findings and is a prerequisite for understanding molecular behavior, from reaction mechanisms to pharmacological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of N-(2-methylbut-3-yn-2-yl)methanesulfonamide. This molecule, containing a terminal alkyne and a sulfonamide linkage, presents an excellent case study for the application of a multi-technique spectroscopic approach. We will delve into the "why" behind experimental choices, focusing on the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating structural hypothesis from the ground up.
Introduction: The Imperative of Unambiguous Structure Verification
N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a compound of interest due to the presence of two key functional groups: the sulfonamide and the terminal alkyne. Sulfonamides are a well-established pharmacophore in medicinal chemistry, known for their wide range of biological activities.[1] The terminal alkyne provides a versatile handle for further chemical modifications, such as "click" chemistry reactions. The precise connectivity and arrangement of these groups dictate the molecule's physical, chemical, and biological properties. Therefore, its unambiguous structural elucidation is not merely an academic exercise but a critical step in its potential development and application.
This guide will simulate a real-world scenario where a novel compound, presumed to be N-(2-methylbut-3-yn-2-yl)methanesulfonamide, has been synthesized. Our objective is to use a logical, evidence-based workflow to confirm its identity beyond any reasonable doubt.
The Analytical Workflow: A Multi-Pronged Approach
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system.
Caption: The logical workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in analyzing an unknown compound is to determine its molecular weight and, ideally, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
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Instrumentation: The sample is introduced into an ESI-TOF mass spectrometer. Electrospray ionization is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.
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Data Acquisition: The mass spectrum is acquired in positive ion mode. The high-resolution capabilities of the TOF analyzer allow for the determination of the accurate mass of the molecular ion.
Expected Data and Interpretation
For N-(2-methylbut-3-yn-2-yl)methanesulfonamide (C₆H₁₁NO₂S), the expected monoisotopic mass is 161.0510 Da.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 162.0583 | 162.0585 |
| [M+Na]⁺ | 184.0403 | 184.0401 |
The observation of a protonated molecule [M+H]⁺ at an m/z that corresponds to the calculated accurate mass provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. The fragmentation pattern provides clues about the compound's structure.[2][3]
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Expected Fragmentation: A characteristic fragmentation of sulfonamides is the loss of SO₂ (64 Da).[4] We would anticipate a significant fragment ion corresponding to [M+H - SO₂]⁺. Cleavage of the S-N bond is also a common fragmentation pathway for sulfonamides.[3][5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. Each functional group has a characteristic set of absorption frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum of N-(2-methylbut-3-yn-2-yl)methanesulfonamide is expected to show several characteristic absorption bands.
| Functional Group | Expected Absorption (cm⁻¹) | Interpretation |
| N-H stretch | ~3250 | Indicates the presence of the sulfonamide N-H bond. |
| C≡C-H stretch | ~3300 | Confirms the presence of a terminal alkyne. |
| C≡C stretch | ~2100 | A weak but sharp band for the alkyne triple bond. |
| SO₂ asymmetric stretch | ~1320 | Characteristic of the sulfonamide group.[5][6] |
| SO₂ symmetric stretch | ~1150 | Characteristic of the sulfonamide group.[5][6] |
The presence of these key absorption bands provides strong evidence for the co-existence of both the sulfonamide and terminal alkyne functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: High-Field NMR Spectroscopy
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Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.
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Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Data and Interpretation
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.5 | singlet | 6H | -C(CH₃)₂ | Two equivalent methyl groups attached to a quaternary carbon. |
| ~2.5 | singlet | 1H | -C≡CH | The acetylenic proton. |
| ~3.0 | singlet | 3H | -SO₂CH₃ | The methyl group of the methanesulfonamide. |
| ~5.0 | broad singlet | 1H | -NH- | The sulfonamide proton. Its chemical shift can be variable and it may exchange with D₂O. |
Expected ¹³C NMR Data and Interpretation
| Chemical Shift (ppm) | Assignment | Rationale |
| ~30 | -C(CH₃)₂ | The two equivalent methyl carbons. |
| ~40 | -SO₂CH₃ | The methyl carbon of the methanesulfonamide. |
| ~55 | -C(CH₃)₂ | The quaternary carbon attached to the two methyl groups and the nitrogen. |
| ~70 | -C≡CH | The sp-hybridized carbon bearing the acetylenic proton. |
| ~85 | -C≡CH | The sp-hybridized carbon attached to the quaternary carbon. |
2D NMR for Unambiguous Assignments
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COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with each other. This lack of correlation is in itself a key piece of structural information.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would confirm the assignments made in the ¹H and ¹³C NMR spectra.
Caption: HSQC correlations confirming proton-carbon attachments.
Conclusion: A Self-Validating Structural Assignment
The convergence of data from mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating and unambiguous elucidation of the structure of N-(2-methylbut-3-yn-2-yl)methanesulfonamide.
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MS confirms the molecular formula (C₆H₁₁NO₂S).
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IR confirms the presence of the key sulfonamide and terminal alkyne functional groups.
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NMR establishes the precise connectivity of the atoms, including the methanesulfonyl group, the N-H proton, the quaternary carbon with its two methyl groups, and the terminal alkyne.
This systematic and multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research or development involving this molecule.
References
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PubMed.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Infrared and NMR Spectra of Arylsulphonamides.
- Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calcul
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines.
- 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applic
- Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery.
- Preparation method of 2-methyl-3-butyne-2-ol.
- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- 2-Methyl-3-butyn-2-ol. SpectraBase.
- 2-Methyl-3-butyn-2-ol. PubChem.
- 3-Butyn-2-ol, 2-methyl-. NIST WebBook.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. znaturforsch.com [znaturforsch.com]
